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Compound of Interest

Compound Name: trans-2-Methyl-3-phenylaziridine

Cat. No.: B8336151 Get Quote

A guide for researchers, scientists, and drug development professionals on the kinetic studies

of the ring-opening of trans-2-Methyl-3-phenylaziridine, offering a comparative analysis with

alternative aziridine derivatives and reaction conditions. This document provides supporting

theoretical data, detailed experimental protocols for kinetic analysis, and visualizations of the

underlying reaction mechanisms and workflows.

The ring-opening of aziridines is a fundamental transformation in organic synthesis, providing

access to a diverse array of nitrogen-containing molecules that are crucial in medicinal

chemistry and materials science. The reactivity of the strained three-membered ring is highly

dependent on the substitution pattern on both the carbon and nitrogen atoms, as well as the

reaction conditions employed. This guide focuses on the kinetic aspects of the ring-opening of

trans-2-Methyl-3-phenylaziridine, a prototypical disubstituted aziridine, and compares its

reactivity with other aziridine derivatives.

Comparative Kinetic Data
While specific experimental kinetic data for the ring-opening of trans-2-Methyl-3-
phenylaziridine under various conditions is not extensively documented in publicly available

literature, theoretical studies and experimental data on analogous systems provide valuable

insights into its reactivity. The following table summarizes calculated activation energies for the

nucleophilic ring-opening of a model cyclohexene-fused aziridine, which demonstrates the

profound impact of N-substitution on the reaction barrier.
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Aziridine
Derivative

Nucleophile
Catalyst/Condi
tions

Calculated
Activation
Energy (ΔE‡)
[kcal/mol]

Reference

Unsubstituted

(N-H) Aziridine
Acetate N/A (Theoretical) 32.1 [1]

N-Mesyl (N-Ms)

Aziridine
Acetate N/A (Theoretical) 7.0 [1]

N-Triflyl (N-Tf)

Aziridine
Acetate N/A (Theoretical) -2.7 [1]

trans-2-methyl-3-

(trifluoromethyl)a

ziridine

H₂SO₄ N/A (Reaction) Not specified [2]

trans-2-phenyl-3-

(trifluoromethyl)a

ziridine

H₂SO₄ N/A (Reaction) Not specified [2]

These theoretical values illustrate that electron-withdrawing groups on the nitrogen atom

significantly lower the activation energy for nucleophilic attack, thereby increasing the reaction

rate. This is a critical consideration in the design of synthetic routes and the development of

new chemical entities. For trans-2-Methyl-3-phenylaziridine, which is a non-activated

aziridine, a higher activation barrier is expected compared to its N-acylated or N-sulfonylated

counterparts.

Reaction Mechanisms and Regioselectivity
The ring-opening of trans-2-Methyl-3-phenylaziridine can proceed through different

mechanisms, primarily dictated by the absence or presence of an acid catalyst.

Nucleophilic Ring-Opening (Sₙ2 Pathway)
In the absence of a strong acid, the ring-opening typically follows a bimolecular nucleophilic

substitution (Sₙ2) mechanism. The nucleophile attacks one of the carbon atoms of the aziridine

ring, leading to the cleavage of the C-N bond. For non-activated aziridines like the title
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compound, the attack generally occurs at the less sterically hindered carbon atom. In this case,

that would be the C2 position, which is substituted with a methyl group, as opposed to the more

sterically demanding phenyl group at C3.

Reactants

Transition State

Product

trans-2-Methyl-3-phenylaziridine

[Nu---C2(H)(Me)---N(H)---C3(H)(Ph)]⁻

Sₙ2 Attack

Nu⁻

Ring-opened product
(Attack at C2)

Inversion of stereochemistry

Click to download full resolution via product page

Sₙ2 Ring-Opening Pathway

Acid-Catalyzed Ring-Opening (Sₙ1/Sₙ2-like Pathway)
In the presence of an acid, the nitrogen atom of the aziridine is protonated to form a highly

reactive aziridinium ion. This activation facilitates the ring-opening by a nucleophile. The

regioselectivity of this process is more complex and depends on the electronic effects of the

substituents. The positive charge on the nitrogen atom can be stabilized by the phenyl group at

C3 through resonance, leading to a more Sₙ1-like character at this position. Consequently,

nucleophilic attack at the C3 (benzylic) position can be favored. The reaction can also proceed

with Sₙ2-like character at the less substituted C2 position. The actual outcome is a delicate

balance of steric and electronic factors.
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Reactants

Intermediate

Products

trans-2-Methyl-3-phenylaziridine

Aziridinium Ion

Protonation

H⁺

Product from
attack at C2

Nu⁻ attack at C2
(Sₙ2-like)

Product from
attack at C3

Nu⁻ attack at C3
(Sₙ1/Sₙ2-like)
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Acid-Catalyzed Ring-Opening Pathways

Experimental Protocols for Kinetic Studies
A detailed experimental protocol is essential for obtaining reliable kinetic data. Nuclear

Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring

the progress of chemical reactions in real-time.

Kinetic Analysis of Acid-Catalyzed Ring-Opening by ¹H
NMR Spectroscopy
This protocol outlines the steps for determining the rate constant of the acid-catalyzed ring-

opening of trans-2-Methyl-3-phenylaziridine with a nucleophile (e.g., methanol).

Materials and Equipment:
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trans-2-Methyl-3-phenylaziridine

Deuterated methanol (CD₃OD)

A strong acid catalyst (e.g., trifluoroacetic acid-d, CF₃COOD)

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes

Thermostated NMR probe

Internal standard (e.g., tetramethylsilane - TMS, or a non-reactive compound with a distinct

signal)

Standard laboratory glassware and syringes

Experimental Workflow:
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1. Sample Preparation

2. Spectrometer Setup

3. Reaction Initiation

4. Data Acquisition

5. Data Analysis

Prepare a stock solution of
trans-2-Methyl-3-phenylaziridine
and internal standard in CD₃OD.

Equilibrate the NMR probe
to the desired temperature.

Acquire a reference spectrum (t=0)
of the aziridine solution.

Inject a known amount of
acid catalyst (CF₃COOD)

into the NMR tube.

Quickly mix and start
NMR data acquisition.

Acquire a series of ¹H NMR spectra
at regular time intervals.

Integrate the signals of the reactant
and product(s) relative to the

internal standard.

Plot ln([Aziridine]) vs. time
to determine the pseudo-first-order

rate constant (k_obs).

Repeat at different temperatures
to determine activation parameters

(Eyring or Arrhenius plot).

Click to download full resolution via product page

Workflow for NMR Kinetic Study
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Detailed Procedure:

Preparation of Stock Solution: Accurately weigh a sample of trans-2-Methyl-3-
phenylaziridine and the internal standard and dissolve them in a known volume of CD₃OD

to prepare a stock solution of known concentration (e.g., 0.05 M).

NMR Spectrometer Setup: Place an NMR tube containing the stock solution into the NMR

spectrometer and allow the temperature to equilibrate. Lock and shim the spectrometer to

obtain high-resolution spectra.

Initiation of the Reaction: At time t=0, inject a predetermined amount of the acid catalyst into

the NMR tube. The concentration of the acid should be in large excess compared to the

aziridine to ensure pseudo-first-order kinetics.

Data Acquisition: Immediately after the addition of the acid, start acquiring a series of ¹H

NMR spectra at regular time intervals. The time interval will depend on the reaction rate and

should be chosen to capture the decay of the reactant and the formation of the product(s)

adequately.

Data Processing and Analysis:

Process the acquired spectra (phasing, baseline correction).

Identify the characteristic signals for the reactant (trans-2-Methyl-3-phenylaziridine) and

the ring-opened product(s).

Integrate the area of a well-resolved signal for the reactant and the product(s) in each

spectrum. Normalize these integrals to the integral of the internal standard to account for

any variations in spectrometer performance.

Calculate the concentration of the reactant at each time point.

Plot the natural logarithm of the reactant concentration (ln[Aziridine]) versus time. For a

pseudo-first-order reaction, this plot should be linear.

The negative of the slope of this line gives the observed rate constant (k_obs).
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Determination of Activation Parameters: Repeat the kinetic runs at several different

temperatures. A plot of ln(k_obs/T) versus 1/T (Eyring plot) will yield the enthalpy (ΔH‡) and

entropy (ΔS‡) of activation. A plot of ln(k_obs) versus 1/T (Arrhenius plot) will give the

activation energy (Ea).

Conclusion
The kinetic study of the ring-opening of trans-2-Methyl-3-phenylaziridine provides

fundamental insights into its reactivity and the factors that govern the reaction pathway. While

experimental kinetic data for this specific compound is sparse, theoretical calculations and data

from analogous systems strongly suggest that the reactivity is highly tunable, particularly

through N-substitution. The provided experimental protocol for NMR-based kinetic analysis

offers a robust framework for researchers to quantitatively assess the ring-opening kinetics

under various conditions, enabling a direct comparison with other aziridine derivatives and

facilitating the rational design of synthetic strategies in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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